molecular formula C9H5N B12581993 Cyclopropa[4,5]cyclopenta[1,2-B]pyridine CAS No. 564478-11-1

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine

Cat. No.: B12581993
CAS No.: 564478-11-1
M. Wt: 127.14 g/mol
InChI Key: IUQAOMGGUWXJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropa[4,5]cyclopenta[1,2-B]pyridine (CAS 564478-11-1) is an organic compound with the molecular formula C9H5N and a molecular weight of 127.14 g/mol . This tricyclic fused aromatic system features a pyridine ring annulated with cyclopenta and cyclopropa rings, making it a structurally intriguing scaffold for advanced chemical synthesis and medicinal chemistry research . Compounds featuring the cyclopenta[c]pyridine skeleton are significant targets in organic synthesis and drug discovery due to their presence in various bioactive molecules . Recent synthetic methodologies highlight the relevance of such polycyclic structures; for instance, efficient protocols have been developed for the construction of complex tricyclic systems like tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridines, underscoring the continued interest in these nitrogen-containing heterocycles for generating molecular complexity . This compound is provided as a high-purity solid for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel pharmaceuticals, ligands, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

564478-11-1

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

10-azatricyclo[4.4.0.02,4]deca-1,3,5,7,9-pentaene

InChI

InChI=1S/C9H5N/c1-2-6-4-7-5-8(7)9(6)10-3-1/h1-5H

InChI Key

IUQAOMGGUWXJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CC3=C2N=C1

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Cyclopropacyclopenta[1,2-b]pyridine Core: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide to the Cyclopropa[1][2]cyclopenta[1,2-b]pyridine Core: A Novel Scaffold for Drug Discovery

Introduction: Unveiling a Novel Heterocyclic Scaffold

In the ever-expanding universe of medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Such scaffolds are the building blocks for the next generation of therapeutics, offering unique three-dimensional arrangements of atoms that can interact with biological targets in unprecedented ways. This guide introduces a novel and intriguing heterocyclic system: Cyclopropa[1][2]cyclopenta[1,2-b]pyridine .

This unique tricycle is characterized by the fusion of a strained cyclopropane ring with a cyclopenta[b]pyridine core. The inherent ring strain of the cyclopropane moiety is expected to impart distinct conformational rigidity and electronic properties upon the larger heterocyclic system. The cyclopenta[b]pyridine core itself is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.[3][4][5] The fusion of these two motifs presents a compelling opportunity for the design of new therapeutic agents with potentially novel mechanisms of action and improved pharmacological profiles.

This technical guide will provide a comprehensive theoretical exploration of the Cyclopropa[1][2]cyclopenta[1,2-b]pyridine core. We will delve into its chemical structure and predicted properties, propose plausible synthetic strategies, outline its expected spectroscopic signature, and discuss its potential applications in drug development based on the known bioactivities of related compounds.

Chemical Structure and Theoretical Properties

The foundational step in evaluating a new scaffold is a thorough understanding of its structure and inherent physicochemical properties.

Molecular Structure

The formal name, Cyclopropa[1][2]cyclopenta[1,2-b]pyridine, describes a pyridine ring fused at the[6][7] positions to a cyclopentane ring, which in turn is fused at its[1][2] positions to a cyclopropane ring. This arrangement results in a rigid, planar heterocyclic system with a strained three-membered ring appended to the five-membered ring.

Gcluster_0Synthesis of Cyclopenta[b]pyridine Precursorcluster_1CyclopropanationACyclopentanone + PropargylamineBCyclization/AromatizationA->BIonic Liquid CatalystC6,7-dihydro-5H-cyclopenta[b]pyridineB->CDOxidationC->DMn(OTf)2, t-BuOOHE5H-cyclopenta[b]pyridineD->EFSimmons-Smith or Diazomethane-based cyclopropanationE->Fe.g., CH2I2, Zn(Cu)GCyclopropa[4,5]cyclopenta[1,2-b]pyridineF->GGAVinylcyclopropane derivativeC[3+2] or [4+2] CycloadditionA->CBPyridyl-containing 1,3-dipole or dieneB->CDFused intermediateC->DEAromatization/DeprotectionD->EFCyclopropa[4,5]cyclopenta[1,2-b]pyridineE->FGcluster_0Cyclopropa[4,5]cyclopenta[1,2-b]pyridine Scaffoldcluster_1Potential Biological Targetscluster_2Potential Therapeutic ApplicationsAUnique 3D structure and rigidityBViral Proteins (e.g., TMV coat protein)A->BStructure-based drug designCFungal/Insect-specific EnzymesA->CStructure-based drug designDCNS Receptors (e.g., GPCRs, ion channels)A->DStructure-based drug designEInflammatory Pathway Proteins (e.g., kinases)A->EStructure-based drug designFAntiviral AgentsB->FGAgrochemicalsC->GHNeurological Disorder TreatmentsD->HIAnti-inflammatory DrugsE->I

Caption: Potential drug discovery pathways for the novel scaffold.

Conclusion and Future Directions

The Cyclopropacyc[1][2]lopenta[1,2-b]pyridine core represents a novel and unexplored area of chemical space. Its unique combination of a strained cyclopropane ring and a biologically relevant cyclopenta[b]pyridine scaffold makes it a highly attractive target for synthesis and pharmacological evaluation. The theoretical analysis presented in this guide suggests that this molecule possesses desirable physicochemical properties for drug development, including a rigid conformational structure.

Future research should focus on the development of a robust and efficient synthetic route to access this scaffold. Once synthesized, a thorough spectroscopic characterization will be necessary to confirm its structure. Subsequently, the core and its derivatives should be screened against a diverse range of biological targets, particularly in the areas of virology, oncology, and neuroscience, where related heterocyclic systems have shown promise. The exploration of the Cyclopropacyc[1][2]lopenta[1,2-b]pyridine core could lead to the discovery of a new class of therapeutic agents with novel mechanisms of action.

References

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes . The Journal of Organic Chemistry - ACS Publications. (2023-12-14). [Link]

  • Green synthesis of cyclopenta[b]pyridine . ResearchGate. [Link]

  • Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins . MDPI. (2023-05-29). [Link]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water . Green Chemistry (RSC Publishing). [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion . PMC. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes . PubMed Central. (2023-12-14). [Link]

  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py . Royal Society of Chemistry. [Link]

  • Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes . ACS Publications. [Link]

  • 1.2: Cycloaddition Reactions . Chemistry LibreTexts. (2023-08-01). [Link]

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches . ACS Omega. (2022-07-08). [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives . PubMed. (2025-01-15). [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives . PubMed. (2022-10-24). [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives . MDPI. (2022-10-24). [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives . Journal of Agricultural and Food Chemistry - ACS Publications. (2025-01-04). [Link]

  • Synthesis and Biological Activity of Cycloocta[b]pyridine Derivatives . Der Pharma Chemica. [Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation . PMC. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds . Chemical Reviews - ACS Publications. [Link]

  • Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

  • Stereoselective Cyclopropanation Reactions . Chemical Reviews - ACS Publications. [Link]

  • Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes . ResearchGate. (2025-07-12). [Link]

  • Pd/C catalytic cyclopropanation of polycyclic olefins for synthesis of high‐energy‐density strained fuels . ResearchGate. [Link]

  • Natural products containing the cyclopenta[b]pyridine core . ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives . Journal of Agricultural and Food Chemistry - ACS Publications. (2025-01-04). [Link]

  • Examples of bioactive cyclopenta[c]pyridine derivatives . ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery . PMC. [Link]

  • Spectroscopic properties of polycyclic aromatic compounds Part 6. The nitromethane selective quenching rule visited in aqueous micellar zwitterionic surfactant solvent media . PubMed. [Link]

  • Spectroscopic characterization of the on-surface induced (cyclo)dehydrogenation of a N-heteroaromatic compound on noble metal surfaces . Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Spectroscopic Properties of Polycyclic Aromatic Compounds . Amanote Research. [Link]

Beyond Flatland: Novel Heteroaromatic Scaffolds and Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Heteroaromatic Scaffolds for Medicinal Chemistry Discovery Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "escape from flatland" has evolved from a theoretical concept to a critical mandate in modern drug discovery. While traditional medicinal chemistry relied heavily on planar, sp²-rich heteroaromatics (pyridines, pyrimidines, indoles), the current paradigm shifts toward three-dimensional (3D), sp³-rich scaffolds. This transition is driven by the need to improve physicochemical properties (solubility, permeability), explore novel intellectual property (IP) space, and optimize metabolic stability without sacrificing potency.

This technical guide provides an in-depth analysis of three high-impact novel scaffold classes: Bicyclo[1.1.1]pentanes (BCPs) , Oxetanes , and Silicon-switched heterocycles . It details their bioisosteric rationale, physicochemical advantages, and provides a robust, self-validating synthetic protocol for their access.

The Bicyclo[1.1.1]pentane (BCP) Revolution

The "Perfect" Phenyl Bioisostere

The bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier bioisostere for para-disubstituted benzenes. Unlike other saturated mimics, the BCP bridgehead carbons (C1 and C3) are separated by approximately 1.85 Å, closely mimicking the vector alignment of a para-phenyl ring (approx. 2.8 Å) but with a significantly smaller van der Waals volume.

Mechanistic Advantage:

  • Solubility: The transition from a flat, lipophilic phenyl ring to the 3D BCP cage disrupts π-stacking in the crystal lattice, often dramatically improving thermodynamic solubility.

  • Metabolic Stability: The high s-character of the C-H bonds in the BCP cage renders them resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Vector Retention: Substituents at the bridgehead positions maintain a linear 180° orientation, preserving the critical binding geometry of the parent pharmacophore.

Quantitative Comparison: Phenyl vs. BCP

The following table summarizes the physicochemical shifts observed when replacing a phenyl ring with a BCP scaffold in a model system (e.g., Imatinib analogs).

PropertyPhenyl Ring (Parent)Bicyclo[1.1.1]pentane (BCP)Impact
Geometry Planar (2D)Cage (3D)Increases Fsp³ fraction
Substituent Angle 180° (para)180° (Bridgehead)Preserves binding vector
Distance (C-C) ~2.8 Å~1.85 ÅSlightly shorter; compact
LogP (Lipophilicity) HighModerate/LowImproves solubility
Metabolic Liability High (Aromatic hydroxylation)Low (C-H oxidation resistant)Extends half-life (

)

Emerging Bioisosteres: Oxetanes and Silicon Switches

Oxetanes: The Metabolic Shield

Oxetanes (four-membered cyclic ethers) are potent bioisosteres for gem-dimethyl groups and carbonyls .

  • Gem-dimethyl Mimic: Replacing a gem-dimethyl group with an oxetane reduces lipophilicity (LogP) by ~1.0 unit while maintaining steric bulk. The oxygen lone pairs can also engage in hydrogen bonding, unlike the methyl groups.

  • Metabolic Blocking: Incorporating an oxetane onto a piperidine or amine scaffold reduces the basicity (pKa) of the adjacent nitrogen, thereby reducing lysosomal trapping and hERG channel inhibition liability.

Silicon Switches (Sila-substitution)

The "Silicon Switch" involves replacing a carbon atom with a silicon atom (C/Si exchange).

  • Rationale: Silicon is isovalent with carbon but has a longer bond length (C-Si ~1.87 Å vs C-C ~1.54 Å) and different lipophilicity profile.

  • Application: This subtle structural change often preserves potency while altering the metabolic profile (e.g., preventing dealkylation) and improving tissue distribution due to increased lipophilicity without the penalty of aromaticity.

Strategic Decision Framework

The following decision tree outlines the logical flow for selecting a novel scaffold based on the specific medicinal chemistry liability being addressed.

ScaffoldSelection Start Identify Lead Liability Solubility Poor Solubility / High LogP Start->Solubility Metabolism High Metabolic Clearance Start->Metabolism Vector Vector/Geometry Constraint Start->Vector Flat Is the molecule flat/aromatic? Solubility->Flat Spot Identify Metabolic Soft Spot Metabolism->Spot BCP_Sol Replace Phenyl with BCP Flat->BCP_Sol Para-phenyl present Spiro Introduce Spirocycles Flat->Spiro Saturated system GemDi Gem-dimethyl group? Spot->GemDi Dealkyl N-Dealkylation risk? Spot->Dealkyl Oxetane Replace with Oxetane GemDi->Oxetane Yes Silicon Apply Silicon Switch (C->Si) Dealkyl->Silicon Yes

Figure 1: Strategic decision tree for scaffold hopping based on physicochemical liabilities.

Technical Deep Dive: Synthesis of 1,3-Disubstituted BCPs

One of the most robust methods for accessing BCPs is the Atom Transfer Radical Addition (ATRA) of alkyl halides to [1.1.1]propellane.[1] This protocol is favored for its operational simplicity, mild conditions (photochemical), and high functional group tolerance.

Experimental Protocol: Light-Enabled ATRA

Objective: Synthesis of a 1-iodo-3-alkyl-bicyclo[1.1.1]pentane derivative. Scope: This protocol allows the installation of complex alkyl chains onto the BCP core, which can be further functionalized via cross-coupling or nucleophilic substitution.

Reagents & Equipment:
  • [1.1.1]Propellane: ~0.5 M solution in Et₂O or pentane (Freshly prepared or commercial).

  • Alkyl Iodide (R-I): 1.0 - 2.0 equivalents (The radical precursor).

  • Light Source: Blue LED (440-460 nm) or simple ambient sunlight (for highly reactive substrates).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Vial: Borosilicate glass vial with a PTFE-lined cap.

Step-by-Step Methodology:
  • Preparation: In a fume hood, charge a 20 mL borosilicate vial with the Alkyl Iodide (1.0 mmol).

  • Propellane Addition: Add the solution of [1.1.1]propellane (1.2 mmol, 1.2 equiv) in Et₂O/pentane.

  • Solvent Adjustment: If necessary, add degassed solvent (DCM) to reach a concentration of ~0.1 - 0.2 M.

  • Irradiation: Seal the vial and place it approximately 2-5 cm from a Blue LED source. Stir rapidly at room temperature.

    • Note: No external photocatalyst is required for many alkyl iodides; the R-I bond absorbs in the UV-A/Blue region or forms an electron-donor-acceptor (EDA) complex. If reactivity is low, 1 mol% Ir(ppy)₃ or an organic dye (e.g., 4CzIPN) can be added.

  • Monitoring: Monitor reaction progress by ¹H NMR or GC-MS. The disappearance of the characteristic propellane signal (singlet at ~2.0 ppm in ¹H NMR) indicates consumption.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (carefully, as BCP iodides can be volatile).

    • Purification: Flash column chromatography on silica gel (typically using pentane/ether gradients).

    • Stability Check: BCP iodides are generally stable but should be stored in the dark at -20°C.

Mechanism of Action (DOT Diagram)

The reaction proceeds via a radical chain mechanism where the alkyl radical attacks the central strain-bond of the propellane.

ATRA_Mechanism Initiation Initiation: R-I + hν → R• + I• Attack Radical Attack (Strain Release) Initiation->Attack R• Propellane [1.1.1]Propellane Propellane->Attack Intermediate BCP Radical (Bridgehead) Attack->Intermediate Propagation I-Transfer: BCP• + R-I → BCP-I + R• Intermediate->Propagation Propagation->Attack Regenerates R• (Chain) Product 1-iodo-3-alkyl-BCP Propagation->Product

Figure 2: Mechanistic cycle of the light-enabled atom transfer radical addition (ATRA) to [1.1.1]propellane.

References

  • Bicyclo[1.1.1]pentanes as Bioisosteres: Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor."[2] Journal of Medicinal Chemistry 55.7 (2012): 3414-3424. Link

  • Oxetanes in Drug Discovery: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[3] Angewandte Chemie International Edition 45.46 (2006): 7736-7739. Link

  • Silicon Bioisosterism: Ramesh, R., & Reddy, D. S. "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry 61.9 (2018): 3779–3798. Link

  • BCP Synthesis Protocol (ATRA): Anderson, J. M., et al. "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis." Journal of the American Chemical Society 141.39 (2019): 15515-15520. Link

  • Review of Novel Scaffolds: Meanwell, N. A. "The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design."[4] Drug Hunter Flash Talk Series (2024).[4][5] Link

Sources

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of Cyclopropacyclopenta[1,2-b]pyridine via Simmons-Smith Reaction

Application Note & Protocol: A Strategic Approach to the Synthesis of Cyclopropa[1][2]cyclopenta[1,2-b]pyridine via Simmons-Smith Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of the novel heterocyclic scaffold, Cyclopropa[1][2]cyclopenta[1,2-b]pyridine. The core of this strategy involves the stereospecific cyclopropanation of a bespoke 4,5-unsaturated cyclopenta[1,2-b]pyridine precursor using the Simmons-Smith reaction. We delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, field-tested protocol, and discuss critical parameters for optimization and troubleshooting. The guide is structured to provide both a theoretical foundation and a practical, actionable workflow for chemists engaged in the synthesis of complex, high-value heterocyclic compounds for drug discovery and materials science.

Strategic & Mechanistic Overview

The Value Proposition of the Target Scaffold

The fusion of a cyclopropane ring onto a rigid heterocyclic core represents a powerful strategy in medicinal chemistry. Cyclopropane moieties are prevalent in a wide range of natural products and are utilized in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and conformational rigidity.[3][4] The target molecule, Cyclopropa[1][2]cyclopenta[1,2-b]pyridine, is a novel scaffold that combines the bio-isosteric potential of the cyclopropane ring with the established pharmacological relevance of the cyclopenta-pyridine core, which is found in numerous bioactive agents.[5][6][7] This unique architecture is a compelling target for generating new chemical entities with potential applications as antiviral, insecticidal, or fungicidal agents.[6]

Why the Simmons-Smith Reaction? A Mechanistic Rationale

The Simmons-Smith reaction is a premier method for the synthesis of cyclopropanes from alkenes due to its reliability, stereospecificity, and broad functional group tolerance.[1][3][8] The reaction proceeds via the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (IZnCH₂I), which is generated from diiodomethane and a zinc-copper couple or, more conveniently, via the homogeneous Furukawa modification using diethylzinc (Et₂Zn).[9][10]

The mechanism is a concerted, cheletropic reaction where the methylene group is delivered to the same face of the double bond, proceeding through a characteristic "butterfly-shaped" transition state.[8][9] This concerted nature ensures that the stereochemistry of the starting alkene is faithfully transferred to the resulting cyclopropane ring.[1] Unlike methods that use highly hazardous diazomethane, the Simmons-Smith reaction offers a safer and more controlled pathway to cyclopropanation.[1]

Caption: Figure 1: Concerted 'Butterfly' Transition State.

Proposed Synthetic Workflow

The synthesis of the target molecule is a two-stage process. First, the synthesis of the crucial alkene precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine. Second, the diastereoselective cyclopropanation of this precursor. This workflow is designed for adaptability and robustness.

GstartStage 1: Precursor SynthesisprecursorSynthesize 6,7-dihydro-5H-cyclopenta[b]pyridine(Alkene Precursor)start->precursorcyclopropanationStage 2: Simmons-Smith Cyclopropanation(Furukawa Modification: Et₂Zn, CH₂I₂)precursor->cyclopropanationworkupAqueous Work-up(Quench with sat. aq. NH₄Cl)cyclopropanation->workuppurificationPurification(Flash Column Chromatography)workup->purificationproductFinal Product:Cyclopropa[4,5]cyclopenta[1,2-b]pyridinepurification->productcharacterizationCharacterization(¹H NMR, ¹³C NMR, HRMS)product->characterization

Caption: Figure 2: Overall Synthetic Workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on established principles of the Simmons-Smith reaction. Researchers should perform initial reactions on a small scale to optimize conditions.

Reagents, Solvents, and Equipment
Category Item Grade Supplier Notes
Precursor 6,7-dihydro-5H-cyclopenta[b]pyridine≥95%N/AMust be synthesized separately.
Reagents Diethylzinc (Et₂Zn)1.0 M solution in hexanesMajor chemical supplierPyrophoric! Handle under inert gas.
Diiodomethane (CH₂I₂)≥99%, stabilizedMajor chemical supplierToxic and dense. Handle in a fume hood.
Solvents Dichloromethane (DCM)Anhydrous, ≥99.8%Major chemical supplierNon-coordinating solvent is recommended.[8]
Saturated aq. NH₄ClReagent GradeN/AFor quenching the reaction.
Saturated aq. NaHCO₃Reagent GradeN/AFor work-up.
BrineReagent GradeN/AFor work-up.
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Laboratory GradeMajor chemical supplier
Equipment Schlenk flask / 3-neck flaskOven-dried before use.
Magnetic stirrer & stir bar
Syringes and needlesFor inert atmosphere transfers.
Inert gas supply (N₂ or Ar)High purity
Ice bath / CryocoolerFor temperature control.
Rotary evaporatorFor solvent removal.
Flash chromatography systemFor purification.
Step-by-Step Cyclopropanation Procedure

Safety First: Diethylzinc is highly pyrophoric and reacts violently with water and air.[11] Diiodomethane is toxic. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Reactor Setup:

    • Place a magnetic stir bar into a 100 mL three-neck round-bottom flask.

    • Oven-dry the flask and allow it to cool to room temperature under a stream of inert gas.

    • Equip the flask with a thermometer, a rubber septum, and a gas inlet connected to a bubbler.

  • Reagent Charging:

    • Dissolve the alkene precursor, 6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq, e.g., 5 mmol, 595 mg), in 20 mL of anhydrous dichloromethane (DCM) and add it to the reaction flask via cannula transfer or a syringe.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Simmons-Smith Reagent Formation & Reaction:

    • While stirring the cooled alkene solution, slowly add diethylzinc (2.2 eq, 1.0 M in hexanes, 11 mmol, 11 mL) dropwise via syringe over 15 minutes. Causality: Adding the diethylzinc first allows it to be present to immediately react with the diiodomethane, minimizing side reactions.

    • Next, add diiodomethane (2.0 eq, 10 mmol, 0.81 mL) dropwise via syringe over 20 minutes. Maintain the temperature at 0 °C. A white precipitate (zinc salts) may form. Caution: This addition can be exothermic. A slow, controlled addition is critical to prevent a temperature spike.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Reaction Quenching:

    • After the reaction is deemed complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Gas evolution (ethane) will occur. The addition must be slow to control the effervescence.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) and brine (1 x 30 mL). Causality: The bicarb wash removes any residual acidic species, and the brine wash aids in breaking emulsions and removing bulk water.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude residue should be purified by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to yield the pure Cyclopropa[1][2]cyclopenta[1,2-b]pyridine.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The appearance of characteristic cyclopropyl proton signals in the upfield region (typically 0.5-1.5 ppm) of the ¹H NMR spectrum is a key indicator of success.

Optimization & Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Simmons-Smith reagent (degraded Et₂Zn or wet solvent/glassware).Ensure all glassware is rigorously dried and all reagents/solvents are anhydrous. Use a fresh bottle of Et₂Zn.
Steric hindrance of the alkene.Increase reaction temperature to refluxing DCM or switch to a more reactive reagent system if necessary.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control, especially during reagent addition.
Methylation of the pyridine nitrogen.This can occur with excess reagent and long reaction times.[10] Use a stoichiometric amount of the Simmons-Smith reagent and monitor the reaction closely to stop it upon completion.
Difficult Purification Co-elution of product and unreacted CH₂I₂.Quench the reaction thoroughly. CH₂I₂ can sometimes be removed by washing the crude product with a solution of sodium thiosulfate.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. The Organic Chemistry Tutor (YouTube). [Link]

  • Ch 14: Cyclopropane synthesis. University of Calgary. [Link]

  • Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI. [Link]

  • ONE-CARBON RING EXPANSION OF CYCLOALKANONES TO CONJUGATED CYCLOALKENONES: 2-CYCLOHEPTEN-1-ONE. Organic Syntheses. [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]

  • Heterocycles from cyclopropanes: applications in natural product synthesis. PubMed. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]

  • Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. PubMed Central. [Link]

  • Heterocycles from cyclopropanes: Applications in natural product synthesis. ResearchGate. [Link]

  • Rapid construction of tricyclic tetrahydrocyclopenta[1][2]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Beilstein Journals. [Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. MDPI. [Link]

  • Rapid construction of tricyclic tetrahydrocyclopenta[1][2]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. PubMed Central. [Link]

  • Rapid construction of tricyclic tetrahydrocyclopenta[1][2]pyrrolo[2,3- b]pyridine via isocyanide-based multicomponent reaction. PubMed. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed. [Link]

  • Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. [Link]

  • Examples of bioactive cyclopenta[c]pyridine derivatives. ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

Application Notes and Protocols for the Cyclopropanation of Cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclopropanated Cyclopenta[b]pyridine Scaffolds in Modern Drug Discovery

The fusion of a cyclopropane ring onto a bioactive heterocyclic core is a powerful strategy in medicinal chemistry for modulating a compound's pharmacological profile. The cyclopropane motif, a small, strained carbocycle, introduces conformational rigidity and alters lipophilicity, metabolic stability, and binding interactions. The cyclopenta[b]pyridine scaffold, an aza-analogue of indene, is a key pharmacophore in a range of therapeutic agents. The strategic introduction of a cyclopropane ring to this nucleus can lead to novel chemical entities with enhanced potency and refined pharmacokinetic properties. This guide provides detailed protocols for the cyclopropanation of cyclopenta[b]pyridine derivatives, offering researchers a practical toolkit for accessing these valuable molecular architectures.

Part 1: Synthesis of Cyclopenta[b]pyridine Precursors

A prerequisite for cyclopropanation is the synthesis of a suitable cyclopenta[b]pyridine derivative bearing an olefinic bond amenable to this transformation. A common and versatile starting material is 6,7-dihydro-5H-cyclopenta[b]pyridine. Various synthetic routes to this core structure have been reported.[1][2][3] For the purpose of demonstrating the cyclopropanation protocols, we will consider a generic 6,7-dihydro-5H-cyclopenta[b]pyridine substrate with an endocyclic double bond, which can be synthesized through established methods.[4][5]

Protocol 1: Synthesis of a Representative 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a 6,7-dihydro-5H-cyclopenta[b]pyridine derivative, which can serve as a substrate for subsequent cyclopropanation reactions. The synthesis involves the condensation of a suitable cyclopentanone precursor with a substituted pyridine derivative.[1][2]

Materials:

  • Substituted 2,5-diarylidenecyclopentanone derivative

  • Propanedinitrile

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a stirred solution of the 2,5-diarylidenecyclopentanone derivative (1.0 eq) in anhydrous ethanol (20 mL/g of ketone) in a round-bottom flask, add propanedinitrile (1.2 eq).

  • Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.[1][2]

Part 2: Diastereoselective Cyclopropanation Protocols

With a suitable olefinic precursor in hand, several methodologies can be employed for the cyclopropanation reaction. The choice of method will depend on the desired stereochemical outcome, functional group tolerance, and available reagents.

Protocol 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes.[6][7][8] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. The reaction is known for its high degree of stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[9] The pyridine nitrogen in the cyclopenta[b]pyridine substrate can potentially act as a directing group, influencing the diastereoselectivity of the reaction.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq)

  • Diiodomethane (CH₂I₂) (2.0 eq)

  • Zinc-copper couple (or diethylzinc for the Furukawa modification) (3.0 eq)[6]

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Round-bottom flask, equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Activate the zinc-copper couple by washing with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the activated zinc-copper couple (3.0 eq) and anhydrous diethyl ether.

  • Add diiodomethane (2.0 eq) dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux should be observed, indicating the formation of the carbenoid.

  • After the initial exotherm subsides, stir the mixture for an additional 30-60 minutes at room temperature.

  • Add a solution of the 6,7-dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq) in anhydrous diethyl ether dropwise to the carbenoid suspension.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired cyclopropanated cyclopenta[b]pyridine derivative.

Causality and Insights:

  • The pyridine nitrogen, being a Lewis basic site, may coordinate with the zinc carbenoid, directing the cyclopropanation to the syn face relative to the nitrogen lone pair. This directing effect can lead to high diastereoselectivity.[10]

  • The Furukawa modification, using diethylzinc instead of a zinc-copper couple, often provides a more reactive and soluble carbenoid, potentially leading to higher yields and shorter reaction times.[6]

Workflow Diagram:

Simmons_Smith_Workflow cluster_prep Carbenoid Formation cluster_reaction Cyclopropanation cluster_workup Workup & Purification ZnCu Zn-Cu Couple Carbenoid ICH₂ZnI ZnCu->Carbenoid in Et₂O CH2I2 CH₂I₂ CH2I2->Carbenoid Substrate Cyclopenta[b]pyridine Derivative Product Cyclopropanated Product Carbenoid->Product Substrate->Product ICH₂ZnI Quench Quench (aq. NH₄Cl) Product->Quench Extract Extraction (Et₂O) Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Simmons-Smith Cyclopropanation Workflow.

Protocol 3: Rhodium-Catalyzed Cyclopropanation

Transition-metal catalysis, particularly with rhodium(II) complexes, offers a powerful and versatile method for cyclopropanation using diazo compounds as carbene precursors.[11][12][13] Rhodium-catalyzed reactions are often high-yielding and can be rendered highly enantioselective by using chiral ligands. For the cyclopropanation of cyclopenta[b]pyridine derivatives, dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a robust and commercially available catalyst.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (1-2 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Syringe pump

  • Round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the 6,7-dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq) and Rh₂(OAc)₄ (0.01-0.02 eq).

  • Dissolve the solids in anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

  • Using a syringe pump, add the EDA solution dropwise to the stirred reaction mixture over a period of 4-6 hours. Maintain the reaction temperature at 0 °C to room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclopropanated product.

Causality and Insights:

  • The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive rhodium carbene intermediate, thereby minimizing side reactions such as the dimerization of the carbene.

  • The pyridine nitrogen can potentially coordinate to the rhodium catalyst, which may influence the reactivity and selectivity of the cyclopropanation. In some cases, this coordination can be detrimental, leading to catalyst deactivation. If this is observed, using a less coordinating solvent or a catalyst with more sterically demanding ligands may be beneficial.

  • For enantioselective cyclopropanation, chiral rhodium catalysts, such as those derived from chiral carboxylates or carboxamidates, can be employed.[12]

Mechanistic Diagram:

Rhodium_Mechanism Rh2L4 Rh₂(OAc)₄ RhCarbene Rh(II)-Carbene Intermediate Rh2L4->RhCarbene + EDA EDA N₂CHCO₂Et N2 N₂ EDA->N2 - N₂ Cyclopropane Cyclopropane Product RhCarbene->Cyclopropane + Alkene Alkene Cyclopenta[b]pyridine Cyclopropane->Rh2L4 Regenerates Catalyst

Caption: Catalytic Cycle for Rhodium-Catalyzed Cyclopropanation.

Protocol 4: Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral ligands, are also widely used for catalytic cyclopropanation reactions.[14][15][16] Copper catalysts are generally less expensive than their rhodium counterparts and can offer complementary reactivity and selectivity. Copper(I) triflate (CuOTf) is a common precursor for generating the active catalyst in situ with a suitable ligand.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Copper(I) triflate benzene complex (CuOTf·C₆H₆) (5 mol%)

  • Chiral bis(oxazoline) (BOX) ligand or other suitable chiral ligand (5.5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve CuOTf·C₆H₆ (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous DCM. Stir for 30 minutes at room temperature to form the catalyst complex.

  • Add the 6,7-dihydro-5H-cyclopenta[b]pyridine derivative (1.0 eq) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Using a syringe pump, add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM dropwise over 4-6 hours.

  • Monitor the reaction by TLC. After complete consumption of the starting material, warm the reaction to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • The choice of the chiral ligand is critical for achieving high enantioselectivity. BOX ligands are commonly employed and often provide excellent results.[14]

  • The pyridine moiety of the substrate could potentially compete with the chiral ligand for coordination to the copper center. This can sometimes lower the enantioselectivity. The use of a bidentate chiral ligand like a BOX ligand can help to mitigate this issue due to the chelate effect.

  • Biocatalytic approaches using engineered hemoproteins have also emerged for the stereoselective cyclopropanation of pyridine-containing olefins, offering a green and highly selective alternative.[17]

Part 3: Data Presentation and Comparison

ProtocolCatalystCarbene SourceKey AdvantagesPotential ChallengesTypical Diastereoselectivity
Simmons-Smith Zn-Cu or Et₂ZnCH₂I₂High stereospecificity, reliable, good for simple methylene transfer.[6][7]Stoichiometric zinc, can be sensitive to functional groups.High (substrate-controlled).[10]
Rhodium-Catalyzed Rh₂(OAc)₄Ethyl DiazoacetateHigh yields, broad substrate scope, potential for high enantioselectivity with chiral catalysts.[11][12]Cost of rhodium, potential for catalyst deactivation by the pyridine nitrogen.Good to excellent (catalyst-controlled).
Copper-Catalyzed Cu(I)/Chiral LigandEthyl DiazoacetateLower cost than rhodium, excellent enantioselectivity with appropriate ligands.[14][15]Potential for ligand-substrate coordination competition, may require lower temperatures.Good to excellent (catalyst-controlled).

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(28), 24833–24853. [Link]

  • El-Sayed, R., & El-Gaby, M. S. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules, 27(14), 4474. [Link]

  • Li, J., et al. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(5), 2894-2898. [Link]

  • Supporting Information for Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Royal Society of Chemistry. [Link]

  • Wikipedia. (2023). Metal-catalyzed cyclopropanations. [Link]

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2014). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 881-883, 633-636. [Link]

  • Lin, S., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(21), 11656–11664. [Link]

  • Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2887-2891. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. [Link]

  • Wang, H., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2887-2891. [Link]

  • Sharma, A., & Kumar, V. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8206. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Alonso-Cotchico, L., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(1), 160–166. [Link]

  • Wikipedia. (2023). Cyclopropanation. [Link]

  • Chin, F. Y., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. Nature Catalysis, 5, 810–821. [Link]

  • Cohen, A., et al. (2022). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science, 13(45), 13473–13478. [Link]

  • Liu, Z., et al. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717–5719. [Link]

  • Zhang, Z., et al. (2024). Asymmetric Büchner reaction and arene cyclopropanation via copper-catalyzed controllable cyclization of diynes. Nature Communications, 15, 887. [Link]

  • Wang, Y., et al. (2021). Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes. Chemical Communications, 57(90), 11986-11989. [Link]

  • Bonaccorsi, C., et al. (2013). Asymmetric cyclopropanation of olefins catalysed by Cu(I) complexes of chiral pyridine-containing macrocyclic ligands (Pc-L*). Dalton Transactions, 42(8), 2932-2943. [Link]

  • Renata, H., et al. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(15), 3676-3680. [Link]

  • Gladiali, S., et al. (2002). Enantioselective Catalytic Cyclopropanation of Styrenes by Copper Complexes with Chiral Pinene-[3][11]-bipyridine Ligands. European Journal of Organic Chemistry, 2002(17), 2862-2868. [Link]

Sources

Application Note: Functionalization Strategies for the Pyridine Ring in Fused Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of pyridine rings within fused systems (e.g., quinoline, isoquinoline, azaindole) represents a critical challenge in medicinal chemistry. Unlike the benzene ring, which is amenable to electrophilic aromatic substitution (


), the pyridine ring is 

-deficient, rendering it inert to standard electrophiles but highly reactive toward nucleophiles and radicals. This guide details three distinct, field-proven strategies to overcome this electronic bias: N-Oxide Activation , Radical Minisci Alkylation , and Iridium-Catalyzed C-H Activation . Each module includes mechanistic rationale, step-by-step protocols, and troubleshooting frameworks.

Strategic Overview: The Electronic Dichotomy

In fused heteroaromatic systems like quinoline, the nitrogen atom exerts a strong electron-withdrawing effect, deactivating the pyridine ring while leaving the fused benzene ring relatively electron-rich.

  • Benzene Ring: Susceptible to Electrophilic Attack (

    
    ) 
    
    
    
    Nitration, Halogenation.
  • Pyridine Ring: Susceptible to Nucleophilic Attack (

    
    ) & Radical Attack 
    
    
    
    Chichibabin, Minisci.

To functionalize the pyridine core selectively, one must either activate the ring (via N-oxidation) or utilize radical/metal-catalyzed pathways that exploit its electron deficiency.

ReactivityMap cluster_0 Fused System (Quinoline) Q Quinoline Core Benzene Benzene Ring (Electron Rich) Q->Benzene Pyridine Pyridine Ring (Electron Poor) Q->Pyridine Elec Electrophiles (E+) Benzene->Elec S_EAr (C5, C8) Nucl Nucleophiles (Nu-) Pyridine->Nucl S_NAr (C2, C4) Rad Radicals (R•) Pyridine->Rad Minisci (C2, C4)

Figure 1: Reactivity landscape of quinoline. The pyridine ring repels electrophiles but attracts nucleophiles and radicals.

Module 1: The "Switch" Strategy – N-Oxide Activation

Objective: Install a handle (Cl, Br, CN) at the C2 position. Mechanism: Oxidation of the nitrogen creates an N-oxide dipole. The oxygen acts as a "stepping stone," activating the C2 position for nucleophilic attack followed by elimination.

Protocol A: Synthesis of 2-Chloroquinoline via N-Oxide

This is the industry-standard method for converting a "dead" C-H bond into a versatile C-Cl handle.

Step 1: N-Oxidation
  • Dissolve: Dissolve quinoline (1.0 equiv) in DCM (0.2 M).

  • Add Oxidant: Add

    
    -CPBA (1.2 equiv) portion-wise at 0°C.
    
  • React: Warm to RT and stir for 3–6 hours. Monitor by TLC (N-oxides are significantly more polar/lower

    
    ).
    
  • Workup: Wash with sat.

    
     (x3) to remove 
    
    
    
    -chlorobenzoic acid byproduct. Dry organic layer (
    
    
    ) and concentrate.
    • Yield Target: >90% (Off-white solid).

Step 2: Chlorination (Deoxygenative Substitution)

Safety Warning:


 is highly corrosive and reacts violently with water.
  • Setup: Place Quinoline

    
    -oxide (1.0 equiv) in a dry round-bottom flask under Argon.
    
  • Reagent: Add

    
     (5.0 equiv) neat. (Solvent like toluene can be used if substrate is solid).
    
  • Reflux: Heat to 85–100°C for 2–4 hours.

    • Observation: The solution typically turns from yellow to dark orange.

  • Quench (Critical):

    • Cool reaction mixture to RT.

    • Pour slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C.

    • Neutralize with

      
       or solid 
      
      
      
      to pH ~8.
  • Extraction: Extract with DCM (x3). Purify via silica flash chromatography (Hexane/EtOAc).

Data Summary:

Substrate Reagent Product Typical Yield

| Quinoline | m-CPBA




| 2-Chloroquinoline | 85% | | 6-Methoxyquinoline | m-CPBA


| 2-Chloro-6-methoxyquinoline | 78% |

Module 2: The "Radical" Strategy – Minisci Reaction

Objective: Direct alkylation of the pyridine ring (C2/C4) without pre-functionalization. Mechanism: A carbon-centered radical (nucleophilic) attacks the protonated heterocycle (electrophilic). This is ideal for Late-Stage Functionalization (LSF) .

Protocol B: Silver-Catalyzed Decarboxylative Alkylation

This protocol uses carboxylic acids as alkyl sources.

  • Reagents:

    • Substrate: Quinoline derivative (0.5 mmol).

    • Alkyl Source: Carboxylic acid (2.0 equiv).

    • Catalyst:

      
       (0.2 equiv).
      
    • Oxidant:

      
       (2.0 equiv).
      
    • Acid: TFA (1.0 equiv) – Essential to protonate the pyridine ring.

  • Solvent: Biphasic system DCM/Water (1:1) or MeCN/Water (1:1).

  • Procedure:

    • Dissolve substrate and carboxylic acid in solvent.

    • Add TFA.[1][2][3]

    • Add

      
       and Persulfate.
      
    • Heat to 40–60°C for 12 hours.

  • Workup: Basify with sat.

    
    , extract with DCM.
    

Minisci RCOOH Carboxylic Acid (R-COOH) Rad Alkyl Radical (R•) RCOOH->Rad -CO2, -H+ Ox Oxidant (Persulfate) + Ag(I) Ox->Rad Inter Radical Cation Intermediate Rad->Inter Attacks C2 Quin Quinoline (H+) Quin->Inter Prod 2-Alkyl-Quinoline Inter->Prod Oxidation/Deprotonation

Figure 2: Mechanism of the Minisci reaction.[3][4] The nucleophilic radical attacks the most electron-deficient position (C2) of the protonated ring.

Module 3: The "Steric" Strategy – Ir-Catalyzed C-H Borylation

Objective: Install a Boron pinacol ester (Bpin) for Suzuki coupling. Mechanism: Iridium catalysis is governed by sterics , not electronics. It avoids the bulky N-atom lone pair and substituents. Selectivity: Usually C3 (beta to nitrogen) or C8 (if C2 is blocked).

Protocol C: Iridium-Catalyzed C-H Borylation
  • Glovebox/Inert Atmosphere: This reaction is oxygen-sensitive.

  • Catalyst Prep:

    • Pre-mix

      
       (1.5 mol%) and dtbpy  (3 mol%) in hexane or THF.
      
    • Note: The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction:

    • Add Quinoline substrate (1.0 equiv).

    • Add

      
       (0.55 equiv per C-H bond desired, usually 1.1 equiv).
      
    • Seal and heat to 80°C for 16 hours.

  • Workup: Evaporate solvent. The residue is usually pure enough for subsequent cross-coupling. If purification is needed, use rapid silica filtration (boronates can be unstable on silica).

Selectivity Rules (Ir-dtbpy system):

  • Unsubstituted Quinoline: Major product is C3-Bpin .

  • 2-Substituted Quinoline: Major product is C8-Bpin (sterically distal).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (N-Oxide) Incomplete oxidationUse fresh

-CPBA; extend time; check pH during workup (N-oxides are water soluble).
Regioisomer Mix (Minisci) C2 vs C4 competitionIncrease steric bulk of the radical source to favor C2; Lower temperature.
Decomposition (Chlorination) Exotherm during quenchQuench

reactions very slowly into ice; keep internal temp <10°C.
No Reaction (Ir-Borylation) Oxygen poisoningEnsure rigorous degassing of solvents; use a glovebox or Schlenk line.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. PMC. [Link]

  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes. Chemical Science. [Link][5][6]

  • Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles (Minisci). PMC. [Link]

  • Regioselective Chlorination of Quinoline N-Oxides. ResearchGate. [Link]

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Troubleshooting & Optimization

Overcoming ring strain instability in fused cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Ring Strain Instability in Fused Cyclopropane Synthesis Role: Senior Application Scientist Status: Operational

Welcome to the Technical Support Center

You are likely here because your fused cyclopropane product vanished during workup, rearranged into an alkene, or polymerized into an intractable gum.

Fused cyclopropanes (e.g., bicyclo[n.1.0]alkanes) possess immense ring strain—often exceeding 27 kcal/mol due to the combined Baeyer (angle) and Pitzer (torsional) strain. This makes the "banana bonds" of the cyclopropane ring highly reactive electrophiles.

This guide treats your synthesis as a hostile environment . We focus on three critical failure points: Lewis Acid-Mediated Ring Opening , Carbenoid Dimerization , and Purification Degradation .

Module 1: The Simmons-Smith & Furukawa Protocols

The Issue: You observe high conversion by TLC, but the product degrades during the quench or workup. The Cause: Zinc salts (specifically


) generated during the reaction are potent Lewis acids.[1] Upon quenching with water/acid, these salts catalyze the ionization of the cyclopropane bond, leading to solvolysis or rearrangement.
Troubleshooting Guide: The "Soft" Quench

Standard acidic quenches (HCl/NH₄Cl) are forbidden for strained fused systems. You must sequester the zinc immediately.

SymptomDiagnosisCorrective Action
Product vanishes on workup Acid-catalyzed ring opening via residual Zn salts.Switch to EDTA or Rochelle's Salt quench.
Reaction stalls at 50% Zinc surface passivation (Classic S-S) or precipitating salts.Use Furukawa modification (

) or sonication.
Alkene recovery (No rxn) Moisture killed the carbenoid.Dry DCM over

; ensure

quality.
Standard Operating Procedure: The EDTA Chelation Quench

Use this protocol for bicyclo[3.1.0]hexanes and acid-sensitive ethers.

  • Cool: Chill the reaction mixture to 0 °C.

  • Dilute: Add an equal volume of diethyl ether (helps precipitate inorganic salts later).

  • Chelate: Slowly add a saturated aqueous solution of

    
      (pH ~8).
    
    • Ratio: Use 2 mL of EDTA solution per mmol of Zinc reagent used.

  • Stir: Vigorously stir for 30–60 minutes.

    • Visual Check: The biphasic mixture should turn from a cloudy grey/white slurry to two clear layers. The zinc is now trapped in the aqueous phase as

      
      .
      
  • Separate: Wash the organic layer with saturated

    
     to ensure basicity, then brine.
    
Mechanistic Visualization: The Zinc Trap

SimmonsSmith Reagents Alkene + Et2Zn + CH2I2 TS Butterfly Transition State (Concerted Syn-Addition) Reagents->TS DCM, 0°C ProductMix Crude Mixture (Product + ZnI2) TS->ProductMix QuenchAcid Acidic Quench (HCl / NH4Cl) ProductMix->QuenchAcid Standard QuenchBase Chelating Quench (EDTA / Rochelle's) ProductMix->QuenchBase Modified Destruction Ring Opening / Rearrangement (ZnI2 catalyzed) QuenchAcid->Destruction Lewis Acid Attack Success Isolated Fused Cyclopropane QuenchBase->Success Zn Sequestered

Figure 1: The critical divergence in workup. Acidic conditions activate ZnI₂ to attack the strained ring.

Module 2: Transition Metal Catalysis (Rh/Cu Carbenoids)

The Issue: Low yield accompanied by a major byproduct (often a white solid or fumarate/maleate esters). The Cause: Carbenoid Dimerization . The metal-carbene intermediate is highly electrophilic.[1][2][3] If it encounters another diazo molecule before the alkene, it couples to form an alkene dimer (e.g., diethyl fumarate from EDA), wasting your reagent.

Troubleshooting Guide: Kinetic Control
SymptomDiagnosisCorrective Action
White solid byproduct Carbene dimerization (reagent-reagent coupling).Slow addition via syringe pump (maintains low steady-state carbene conc.).
C-H Insertion Carbene is too reactive/unselective.Switch to Donor-Acceptor carbenes (Davies catalyst) or non-polar solvents.
No Reaction Catalyst poisoning (often by amines/thiols).Protect Lewis-basic sites on the substrate; increase catalyst loading to 2 mol%.
Standard Operating Procedure: Syringe Pump Addition

Essential for intermolecular cyclopropanation of strained alkenes.

  • Setup: Flame-dry a 2-neck flask. Add alkene (1.0 equiv) and catalyst (e.g.,

    
    , 0.5–1.0 mol%) in dry DCM or Toluene.
    
  • Dilution: Dissolve the diazo compound (1.2–1.5 equiv) in a separate vial with a large volume of solvent (e.g., 10 mL solvent per 1 mmol diazo).

  • Addition: Load the diazo solution into a gas-tight syringe. Set the pump rate to add the solution over 4 to 8 hours .

    • Why? This keeps the instantaneous concentration of the diazo compound near zero, statistically forcing the metal-carbene to react with the abundant alkene rather than another diazo molecule.

  • Reflux: Maintain a gentle reflux during addition to ensure rapid

    
     extrusion.
    

Module 3: Purification (The Acid Trap)

The Issue: Your crude NMR looks perfect, but the product decomposes on the silica column. The Cause: Silica gel (


) is inherently acidic (pH 5–6) due to surface silanol groups (

). This acidity is sufficient to protonate the strained cyclopropane "banana bond," triggering ring opening to a carbocation, which then eliminates to a diene or traps a nucleophile.
Protocol: Passivating the Stationary Phase

Never run a fused cyclopropane on untreated silica unless stability is proven.

Option A: The Triethylamine (Et₃N) Shield (Recommended)

  • Prepare Eluent: Mix your Hexanes/EtOAc system and add 1% v/v Triethylamine .

  • Slurry Pack: Slurry the silica gel in this basic eluent.

  • Flush: Run 2 column volumes of the eluent through the column before loading your sample. This neutralizes the acidic silanol sites.[4]

  • Run: Load your sample. (Note: Et₃N may streak on TLC; heat the plate thoroughly to evaporate it before visualizing).

Option B: Alumina (The Nuclear Option) If the compound is extremely labile (e.g., donor-acceptor cyclopropanes):

  • Switch to Neutral or Basic Alumina (Brockmann Grade III) .

  • Alumina is far less acidic than silica but has lower resolving power.

Decision Logic: Purification Strategy

Purification Start Crude Fused Cyclopropane Test 2D TLC Stability Test (Spot -> Wait 10m -> Elute) Start->Test Stable Spot remains intact Test->Stable No Decomp Unstable Spot streaks/new spots Test->Unstable Decomp MethodA Standard Flash Chromatography Stable->MethodA MethodB Et3N-Buffered Silica (1% Et3N v/v) Unstable->MethodB Mildly Sensitive MethodC Basic Alumina (Grade III) Unstable->MethodC Highly Sensitive

Figure 2: Purification decision matrix. Always perform a 2D TLC stability test before committing the bulk material.

Frequently Asked Questions (FAQ)

Q: My cyclopropane is an oil. Can I store it in the freezer? A: Yes, but freeze it in benzene or store as a dilute solution in toluene. Neat fused cyclopropanes can undergo slow polymerization due to intermolecular strain release, especially if trace acid is present. The frozen solvent matrix isolates the molecules.

Q: Why did my Simmons-Smith reaction turn into a solid block of ice? A: You likely used 1,4-dioxane or benzene near their freezing points, or your concentration was too high, causing zinc salts to crash out and encapsulate the stir bar. Fix: Use DCM (Dichloromethane) or DCE (Dichloroethane) . They are the gold standards for solubility and rate acceleration in zinc carbenoid chemistry.

Q: Can I use DMSO to dissolve my diazo compound? A: Absolutely not. DMSO is a Lewis base and will coordinate to the Rh/Cu catalyst, poisoning it instantly. Use non-coordinating solvents like DCM, DCE, Toluene, or Hexanes.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][5][6] Organic Reactions.[1][3][6][7][8][9] (Authoritative review on Zn-carbenoid mechanism and quenching).

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience. (The bible for Rh-catalyzed diazo decomposition).

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050.

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. (Foundational theory on ring strain energy).

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. (Details on the instability of push-pull systems).

Sources

Technical Support Center: Cyclopropa-Fused Regioisomer Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-ISO-001 Assigned Specialist: Senior Application Scientist Topic: Separation Strategies for Cyclopropa-fused Regioisomers

Executive Summary & Diagnostic Triage

The Challenge: Cyclopropanation (e.g., via Simmons-Smith or transition-metal catalysis) of polyenes or asymmetric aromatic systems frequently yields regioisomers. These isomers often possess identical molecular weights (isobaric), similar polarities, and lack distinct functional handles. Standard C18 flash chromatography typically results in co-elution because it relies primarily on hydrophobicity, which differs negligibly between these regioisomers.

The Solution: Successful separation requires exploiting shape selectivity (sterics) and electronic density differences (pi-pi interactions) rather than simple polarity.

Diagnostic Workflow

Before selecting a column, determine the physicochemical "personality" of your isomer mixture using this decision matrix.

Regioisomer_Separation_Workflow Start START: Isomer Mixture Solubility Check Solubility Start->Solubility SFC_Screen SFC Screening (First Choice) Solubility->SFC_Screen Soluble in MeOH/EtOH/IPA HPLC_Screen HPLC Screening (Second Choice) Solubility->HPLC_Screen Aqueous soluble only Chiral_Col Chiral Stationary Phase (Amylose/Cellulose) SFC_Screen->Chiral_Col Complex 3D Geometry? Achiral_SFC Achiral SFC (2-EP / Diol) SFC_Screen->Achiral_SFC Simple Planar Systems PFP_Col Fluorinated Phase (PFP / F5) HPLC_Screen->PFP_Col Halogenated/Aromatic? Phenyl_Col Phenyl-Hexyl Phase HPLC_Screen->Phenyl_Col Geometric/Steric isomers?

Figure 1: Strategic decision tree for selecting the purification mode. SFC is prioritized for its superior diffusivity and shape selectivity.

Primary Protocol: Supercritical Fluid Chromatography (SFC)[1][2][3]

Why it works: SFC is the "Gold Standard" for cyclopropa-fused isomers. The supercritical CO₂ mobile phase has low viscosity and high diffusivity, allowing for higher theoretical plate counts.[1] More importantly, the "chiral" stationary phases used in SFC form inclusion complexes. Even if your regioisomers are achiral, they will fit into the amylose/cellulose cavities differently, resulting in separation based on molecular shape rather than polarity.

Protocol: Modifier & Column Screening

Objective: Achieve resolution (


) > 1.5 between regioisomers.

Step 1: The "Magic 4" Column Screen Do not waste time with C18. Screen these four stationary phases immediately:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG): Excellent for steric discrimination.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, Trefoil): High success rate for chlorinated/halogenated cyclopropanes.

  • 2-Ethylpyridine (2-EP): Best achiral option for basic compounds.

  • Fluorophenyl (PFP): For isomers with electron-rich aromatic rings.

Step 2: Modifier Gradient Screening Run a generic gradient to identify elution windows.

ParameterSettingRationale
Mobile Phase A CO₂ (100%)Supercritical fluid base.
Mobile Phase B Methanol (pure)Strongest elution strength for initial screen.
Gradient 2% to 40% B over 5 minsRapidly identifies retention window.
Back Pressure 120-150 barMaintains supercritical density.
Temperature 40°CStandard starting point.

Step 3: Optimization (The "Iso-cratic" Tune) Once retention is found (e.g., at 15% B), switch to isocratic mode at that percentage.

  • Troubleshooting: If peaks are merging, switch Modifier B from Methanol to Isopropanol (IPA) . IPA is bulkier and often enhances shape selectivity in the chiral cavity.

Secondary Protocol: Orthogonal HPLC (Fluorinated Phases)[5]

Why it works: If SFC is unavailable, standard Reverse Phase (RP) HPLC is the backup. However, C18 is usually ineffective for regioisomers. You must use Fluorinated (PFP/F5) phases. The fluorine atoms on the stationary phase create a "fluorine-philic" retention mechanism involving:

  • Pi-Pi Interactions: Strong interaction with aromatic rings on the substrate.

  • Dipole-Dipole: The C-F bond is highly polar.

  • Shape Selectivity: The rigid aromatic ring of the PFP phase discriminates between "flat" and "bulky" cyclopropane fusions better than flexible C18 chains.

Protocol: PFP Method Development

Step 1: Solvent Selection

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH; cyclopropanes can be sensitive).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN suppresses pi-pi interactions.

Step 2: Temperature Effect Run the separation at 15°C - 20°C . Lower temperatures reduce the kinetic energy of the analytes, increasing their residence time in the "shape-selective" grooves of the stationary phase.

Step 3: Comparative Data (C18 vs. PFP)

FeatureC18 (Alkyl)PFP (Pentafluorophenyl)
Primary Mechanism HydrophobicityPi-Pi, Dipole, H-Bonding, Shape
Regioisomer Selectivity Low (co-elution common)High (often baseline resolved)
Solvent Preference ACN or MeOHMeOH (maximizes pi-pi effect)
Target Analytes Non-polar alkyl chainsAromatics, Halogenated, Rigid rings

Troubleshooting & FAQs

Q1: My cyclopropane ring is opening during purification. What is happening?

Diagnosis: Acid-catalyzed ring opening. Mechanism: Cyclopropane rings, especially when fused or substituted with electron-donating groups, possess significant ring strain (~27.5 kcal/mol). Silica gel is slightly acidic (pH 5-6), which can protonate the ring, leading to carbocation formation and ring opening (homologous elimination). Fix:

  • Switch Stationary Phase: Use Neutral Alumina or Diol bonded phases instead of bare silica.

  • Mobile Phase Additive: Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase to buffer the acidity. Note: Ensure your column is pH stable.

Q2: I see separation on the analytical scale, but it fails during scale-up (Prep).

Diagnosis: Volume overload or "Solvent Mismatch." Fix:

  • Solvent Mismatch: If you dissolve the sample in DMSO/DMF for injection onto a PFP column running Water/MeOH, the strong solvent (DMSO) will carry the regioisomers through the column together ("breakthrough").

  • Solution: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water/MeOH). If solubility is poor, use Sandwich Injection (Plug of water -> Sample -> Plug of water).

Q3: Peaks are tailing badly on the PFP column.

Diagnosis: Secondary silanol interactions. Fix: Increase ionic strength. Add 10-20 mM Ammonium Formate to the aqueous mobile phase. This masks the silanols without being too acidic.

Advanced Chemical Methods (The "Nuclear Option")

If chromatography fails, exploit the chemical reactivity of the cyclopropane ring or the alkene precursors.

Silver Ion Chromatography (Argentation)

If your regioisomers contain any remaining unsaturation (e.g., incomplete cyclopropanation or adjacent alkenes), use Silver Nitrate (AgNO₃) impregnated silica .

  • Mechanism: Ag⁺ ions form reversible

    
    -complexes with double bonds. The stability of this complex is highly sensitive to steric hindrance around the alkene.
    
  • Protocol: Impregnate silica with 5-10% w/w AgNO₃. Elute with Hexane/Toluene. Warning: Silver is light sensitive; wrap columns in foil.

References

  • Regioselective Simmons–Smith-type cyclopropanations. Royal Society of Chemistry. Discusses the synthesis and inherent difficulty in separating monocyclopropanated regioisomers.

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Detailed breakdown of why PFP phases work for isomers where C18 fails.

  • Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique. Journal of Analytical & Bioanalytical Techniques. Highlights SFC's superiority for structural isomers. [2][3][4]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Note. Provides comparative data on Phenyl-Hexyl vs. PFP for aromatic separations.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Identification of Cyclopropane Ring Fusion Patterns

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Strained Ring

The cyclopropane ring, a motif of fundamental importance in organic chemistry, continues to captivate and challenge chemists. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal sp³ hybridization, imbues it with unique electronic properties and reactivity.[1] In the realms of drug discovery and materials science, the rigid, three-dimensional structure of cyclopropane-containing molecules is invaluable for engineering precise molecular architectures. The fusion of this strained ring to other carbocyclic systems gives rise to a diverse array of bicyclic, tricyclic, and polycyclic frameworks, each with a distinct topographical signature. The precise elucidation of these fusion patterns is a critical step in chemical synthesis and characterization, dictating the molecule's overall shape, biological activity, and physical properties.

This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of cyclopropane ring fusion patterns. We will move beyond textbook examples to explore the nuances of NMR, IR, and Mass Spectrometry data as they pertain to common fused systems like bicyclo[n.1.0]alkanes and more complex polycyclic structures. This document is intended for researchers, scientists, and drug development professionals who seek to confidently assign the structure and stereochemistry of these fascinating molecules.

Workflow for Spectroscopic Analysis of Fused Cyclopropanes

A systematic approach is paramount when characterizing complex fused-ring systems. The following workflow outlines a logical progression of spectroscopic analysis, starting from fundamental confirmation to detailed stereochemical assignment.

G cluster_0 Initial Characterization cluster_1 Core Structural Elucidation cluster_2 Detailed Stereochemical Assignment MS Mass Spectrometry (MS) Confirm Molecular Weight IR Infrared (IR) Spectroscopy Identify Key Functional Groups & Cyclopropyl C-H MS->IR Confirm Formula C13_NMR ¹³C NMR Determine Number of Unique Carbons Identify Upfield Cyclopropyl Carbons IR->C13_NMR Functional Group Info H1_NMR ¹H NMR Proton Environments & Ratios Upfield Cyclopropyl Protons C13_NMR->H1_NMR Carbon Skeleton COSY 2D COSY Establish ¹H-¹H Connectivity Trace Spin Systems H1_NMR->COSY Proton Signals NOESY 2D NOESY/ROESY Through-Space Correlations Determine Relative Stereochemistry COSY->NOESY Connectivity Map

Caption: A logical workflow for the spectroscopic identification of cyclopropane ring fusion patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for delineating the intricate connectivity and stereochemistry of fused cyclopropane systems. Both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of cyclopropyl protons are highly diagnostic, typically appearing in the upfield region of the spectrum (δ 0.0 - 1.5 ppm) due to the magnetic anisotropy of the C-C bonds in the ring.[2] The precise chemical shift and, more importantly, the coupling constants (J-values) between these protons are exquisitely sensitive to the ring fusion pattern and stereochemistry.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: Protons on the cyclopropane ring are significantly shielded. Protons on the larger fused ring will appear in regions typical for cycloalkanes, but their proximity to the cyclopropane can induce slight shifts.

  • Coupling Constants (J): The geometric constraints of the fused system dictate the dihedral angles between protons, which in turn govern the magnitude of their coupling.

    • Geminal Coupling (²JHH): Typically negative and small in magnitude.

    • Vicinal Coupling (³JHH): Highly dependent on the dihedral angle. For cyclopropanes, cis-vicinal couplings (J_cis ≈ 7-9 Hz) are generally larger than trans-vicinal couplings (J_trans ≈ 4-6 Hz).[3] This difference is a cornerstone for assigning relative stereochemistry at the ring fusion.

    • Long-Range Coupling (⁴JHH): Can be observed, particularly in rigid systems, and can provide further structural information.[4]

Comparative Data for Bicyclo[n.1.0]alkanes:

Compound SystemCyclopropyl Proton Chemical Shifts (δ ppm)Key Vicinal Coupling Constants (Hz)Noteworthy Features
Bicyclo[3.1.0]hexane ~0.2 - 1.8J_cis ≈ 6.6, J_trans ≈ 0[5]The five-membered ring's conformation influences the observed couplings.
Bicyclo[4.1.0]heptane ~0.1 - 1.5Varies with stereochemistryThe larger, more flexible six-membered ring can lead to more complex spectra.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Processing and Analysis: Process the FID with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios. Meticulously analyze the chemical shifts and coupling patterns to deduce the connectivity and stereochemistry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Like their proton counterparts, the carbon atoms of a cyclopropane ring exhibit characteristic upfield chemical shifts, typically in the range of -5 to 25 ppm.[6] This shielding is a direct consequence of the unique hybridization and strain within the three-membered ring.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts: The upfield signals are a clear indication of a cyclopropane ring. The chemical shifts of the carbons in the larger fused ring will be in the normal aliphatic region but can be influenced by the fusion. Bridgehead carbons will have distinct chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is essential for assigning the signals of the fused ring system.

Comparative Data for Bicyclo[n.1.0]alkanes:

Compound SystemCyclopropyl Carbon Chemical Shifts (δ ppm)Bridgehead Carbon Chemical Shifts (δ ppm)
Bicyclo[3.1.0]hexane ~10 - 25~20 - 35
Bicyclo[4.1.0]heptane ~15 - 30~20 - 40

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

  • Data Acquisition: Longer acquisition times and relaxation delays may be necessary compared to ¹H NMR.

  • Data Processing and Analysis: Process the data similarly to the ¹H spectrum. Compare the observed chemical shifts to expected values for cyclopropyl and other aliphatic carbons. Run DEPT-90 and DEPT-135 experiments to differentiate carbon types.

2D NMR Techniques: Unraveling Complexity

For complex fused systems, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques are essential for unambiguously assigning the structure.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of entire spin systems through the molecule.[7] It is the primary method for establishing the connectivity of the protons in the fused rings.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are directly bonded.[8][9] This is the definitive technique for determining the relative stereochemistry of the fused ring system, such as identifying cis vs. trans ring fusions and the endo vs. exo orientation of substituents.

Diagram of Key NOE Correlations in a cis-Bicyclo[3.1.0]hexane System:

G A Key NOE correlations can distinguish between cis and trans ring fusions.

Caption: NOESY/ROESY is crucial for determining relative stereochemistry.

Infrared (IR) Spectroscopy: A Quick Diagnostic Tool

While not as structurally informative as NMR, IR spectroscopy provides a rapid and simple method for confirming the presence of a cyclopropane ring.

Key Differentiating Features in IR Spectroscopy:

  • C-H Stretching: The C-H bonds of a cyclopropane ring exhibit a characteristic stretching vibration at a higher frequency than typical sp³ C-H bonds, usually in the range of 3000-3100 cm⁻¹.[10][11]

  • Ring Deformation ("Breathing" Mode): A weaker but often diagnostic absorption can sometimes be observed in the fingerprint region (around 1000-1020 cm⁻¹) corresponding to the symmetric deformation of the cyclopropane ring.

The IR spectra of different fused systems (e.g., bicyclo[3.1.0]hexane vs. bicyclo[4.1.0]heptane) are often very similar, making it difficult to distinguish fusion patterns based on IR alone. However, the presence of other functional groups will be readily apparent.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: For a liquid sample, place one drop directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically perform a background correction. Identify the wavenumbers of the major absorption bands and correlate them to known vibrational frequencies.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Clues

Mass spectrometry is primarily used to determine the molecular weight of the compound, thereby confirming its molecular formula. The fragmentation patterns observed, particularly under electron ionization (EI), can also provide clues about the underlying structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): This peak provides the molecular weight of the molecule.

  • Fragmentation: Fused cyclopropane systems can undergo complex rearrangements and fragmentations. Common fragmentation pathways include the loss of small neutral molecules (e.g., ethylene) and cleavage of the fused ring system. While specific diagnostic fragmentation patterns for different fusion types are not always well-defined, significant differences in the relative abundances of fragment ions can be observed between isomers.[12] For instance, the stability of the carbocations formed upon fragmentation will be influenced by the ring strain and substitution pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar column like DB-5). The GC will separate the components of the sample before they enter the mass spectrometer.

  • Ionization and Mass Analysis: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known spectra or propose logical fragmentation pathways.

Conclusion: An Integrated Spectroscopic Approach

The definitive identification of cyclopropane ring fusion patterns requires a synergistic application of multiple spectroscopic techniques. While IR and MS provide initial, crucial pieces of the puzzle—confirming the presence of the cyclopropyl group and the molecular formula—it is the detailed analysis of one- and two-dimensional NMR data that ultimately reveals the precise connectivity and stereochemistry of these complex and fascinating molecules. By carefully interpreting chemical shifts, coupling constants, and through-space correlations, researchers can confidently elucidate the three-dimensional structure of cyclopropane-fused systems, paving the way for a deeper understanding of their chemical and biological properties.

References

  • H–H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • Cyclopropane. Wikipedia. [Link]

  • CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. ResearchGate. [Link]

  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Fig. 5 1 H-NMR spectra of compound 35 (top panel), 36 (middle panel),... ResearchGate. [Link]

  • Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-. PubChem. [Link]

  • Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. oc-praktikum.de. [Link]

  • (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. PubMed. [Link]

  • Supporting Information Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to. Beilstein Journals. [Link]

  • IR-spectroscopic investigations of cycloalkanes. Semantic Scholar. [Link]

  • Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. PMC. [Link]

  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. YouTube. [Link]

  • Supporting Information Synthesis of Highly Functionalized Bicyclo[m.n.1]alkanones via a Cationic Reaction Cascade. AWS. [Link]

  • Molecular structure of 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane) in gas, solid and solution phases: GED, XRD and NMR data combined with quantum chemical calculations. ResearchGate. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry. [Link]

  • NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry. YouTube. [Link]

  • IR Spectrum: Cycloalkanes. quimicaorganica.org. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • IR: alkanes. University of Calgary. [Link]

  • Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link]

  • Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society. [Link]

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. chem.wisc.edu. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • 2D NMR Techniques: COSY, NOESY, HETCOR. Scribd. [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. [Link]

  • First synthesis of nitro-substituted bicyclo[1.1.0]butane derivatives and new method for generation of tricyclo[4.1.0.02,7]hept-1(7)-ene. ResearchGate. [Link]

  • In Organic Chemistry: MM Spectroscopic Methods. Scribd. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • The Journal of Organic Chemistry 1977 Volume.42 No.3. acs.org. [Link]

  • Kinetic data on gas phase unimolecular reactions. Internet Archive. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. [Link]

  • Conformationally constrained, fully synthetic macrocyclic compounds.

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In Vitro Metabolic Stability Assessment of Tricyclic Pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads Focus: Overcoming the "Aldehyde Oxidase Trap" and Phase II Disconnects in Pyridine Scaffolds[1]

Executive Summary: The "False Stability" Trap

Tricyclic pyridines (e.g., fused imidazo-pyridines, pyrazolo-pyridines, and tricyclic antihistamine analogs like loratadine derivatives) are privileged scaffolds in drug discovery.[1] They offer improved solubility and target engagement compared to their carbocyclic isosteres. However, they present a unique metabolic liability that standard screening workflows often miss.[1]

The Core Problem: Standard high-throughput screening using Human Liver Microsomes (HLM) often yields false positive stability data for tricyclic pyridines.

The Reason: Pyridine rings, particularly when electron-deficient, are prime substrates for Aldehyde Oxidase (AO) , a cytosolic enzyme absent in microsomes.[1] Furthermore, the pyridine nitrogen is a "soft spot" for N-glucuronidation, a Phase II reaction also absent in microsomes.[1]

This guide compares the standard HLM approach against the necessary alternative—Cryopreserved Hepatocytes and S9 Fractions —to provide a self-validating protocol for accurately assessing this chemical class.

Technical Deep Dive: Metabolic Liabilities of Tricyclic Pyridines

To design the right experiment, one must understand the causality of metabolism in this specific class.

The Mechanism of Failure in Standard Assays
  • CYP450 Resistance (The Good News): Incorporating a nitrogen atom into a tricyclic ring typically reduces electron density, making the ring less susceptible to CYP450-mediated oxidative attack (epoxidation/hydroxylation) compared to phenyl rings.

  • The Cytosolic Blind Spot (The Bad News): The same electron deficiency that protects against CYPs makes the carbon adjacent to the nitrogen (

    
    ) highly electrophilic. This is the perfect target for Aldehyde Oxidase (AO) , which performs a nucleophilic attack to form a lactam (2-oxo-pyridine).
    
    • Critical Note: AO is located in the liver cytosol. Microsomes (HLM) do not contain cytosol. Therefore, an AO-labile tricyclic pyridine will appear 100% stable in an HLM assay but will be rapidly cleared in vivo.

Visualizing the Metabolic Divergence

The following pathway illustrates why HLM assays fail for this class.

MetabolicPathways Compound Tricyclic Pyridine (Parent) HLM Liver Microsomes (CYP450 Only) Compound->HLM Incubation Hepatocyte Hepatocytes/S9 (CYP + AO + UGT) Compound->Hepatocyte Incubation Metabolite1 N-Oxide / Hydroxyl (Minor Product) HLM->Metabolite1 Slow Reaction (Appears Stable) Metabolite2 2-Oxo-Pyridine (Lactam) (MAJOR CLEARANCE) Hepatocyte->Metabolite1 Hepatocyte->Metabolite2 Rapid AO Attack Metabolite3 N-Glucuronide (Phase II) Hepatocyte->Metabolite3 UGT Conjugation

Figure 1: Divergent metabolic fates of tricyclic pyridines in different assay systems. Note that the major clearance pathway (AO-mediated oxidation) is impossible in microsomes.

Comparative Analysis: HLM vs. Hepatocytes vs. S9

The following table contrasts the performance of assay systems specifically for tricyclic pyridine assessment.

FeatureLiver Microsomes (HLM) S9 Fraction (Microsomes + Cytosol) Cryopreserved Hepatocytes
Enzyme Composition CYP450, FMOCYP450, FMO, Aldehyde Oxidase (AO) , Cytosolic TransferasesAll (CYP, AO, UGT, SULT) + Transporters
Cofactors Required NADPHNADPH (for CYP) + Specialized cofactors for Phase IINone (Endogenous cofactors intact)
Suitability for Pyridines Low. High risk of False Negatives (misses AO/UGT).[1]Medium. Captures AO liability but requires careful cofactor management.High. The "Gold Standard" for this class.
Throughput/Cost High / LowHigh / LowMedium / High
Predictive Accuracy < 30% for AO-substrates~70% (Misses transport/uptake)> 90%
Data Case Study: The "Hidden" Clearance

Hypothetical data based on typical tricyclic pyridine profiles (e.g., VX-like kinase inhibitors).[1]

CompoundHLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Interpretation
Reference (Verapamil) 45 (High)38 (High)CYP-driven clearance (Consistent).
Tricyclic Pyridine A < 5 (Stable) 120 (Unstable) The AO Trap. Stable in HLM, rapidly cleared by AO in hepatocytes.
Tricyclic Pyridine B 12 (Low)15 (Low)Truly stable (Blocked AO site).

Validated Protocol: The "AO-Diagnostic" Workflow

Do not rely on a single assay. Use this "Triangulation Protocol" to confirm if your tricyclic pyridine is an AO substrate.

Phase A: The Screen (S9 Fraction with Hydralazine)

Use Liver S9 fractions instead of Microsomes for the primary screen. S9 contains the cytosol (AO source) but is cheaper than hepatocytes.

Reagents:

  • Enzyme: Pooled Human Liver S9 (20 mg/mL protein).

  • Inhibitor: Hydralazine (Specific AO inhibitor).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Preparation: Prepare two incubation mixtures:

    • Mix A: S9 + NADPH + Test Compound (1 µM).

    • Mix B: S9 + NADPH + Test Compound (1 µM) + Hydralazine (25 µM) .

  • Pre-incubation: Incubate both mixtures at 37°C for 10 minutes (allows Hydralazine to inhibit AO).

  • Initiation: Add Test Compound to start the reaction (if not added in step 1). Note: For AO assays, it is often better to add enzyme last to avoid pre-reaction instability.[1]

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add to ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

Interpretation:

  • If

    
     in Mix A  >> Mix B : Your compound is an AO substrate. Action:  Modify structure to block the C-2/C-4 position of the pyridine ring.
    
  • If

    
     in Mix AMix B : Clearance is likely CYP-mediated. HLM data is valid.
    
Phase B: The Gold Standard (Cryopreserved Hepatocytes)

If the compound passes Phase A, validate using suspended hepatocytes to account for Phase II (N-glucuronidation) and transporters.

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., HT Medium).

  • Viability Check: Ensure Trypan Blue exclusion > 75%.

  • Incubation: Incubate compound (1 µM) in Krebs-Henseleit buffer at 37°C / 5% CO₂.

  • Timepoints: 0, 30, 60, 90, 120 min.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    
    .

Structural Optimization Strategy (SAR)

If your assessment confirms metabolic instability in tricyclic pyridines, apply these structural modifications:

  • Block the "Soft Spot": Introduce a small substituent (Methyl, Fluoro, Amino) at the position adjacent to the pyridine nitrogen (C-2 or C-6). This sterically hinders AO and CYP attack.

  • Electronic Tuning: Reduce the electrophilicity of the ring by adding an electron-donating group (e.g., -OMe) if AO is the primary driver.

  • Scaffold Hopping: Switch the pyridine to a pyrimidine (often less AO susceptible) or a saturated bioisostere (e.g., 3-azabicyclo[3.1.1]heptane) as seen in Rupatadine analogs.

Decision Logic for Assay Selection

DecisionTree Start New Tricyclic Pyridine Analog Step1 Structural Alert Check: Is C-alpha unsubstituted? Start->Step1 HLM Standard HLM Assay Step1->HLM No Alert S9 S9 Fraction Assay (+/- Hydralazine) Step1->S9 Yes (High AO Risk) Result1 High Clearance in HLM HLM->Result1 Result2 Low Clearance in HLM HLM->Result2 Final Confirm In Vivo Prediction S9->Final Action1 Optimize for CYP Stability Result1->Action1 Action2 Run S9/Hepatocyte Assay (Check for AO/Phase II) Result2->Action2 Critical Step Action2->Final

Figure 2: Strategic workflow for selecting the correct assay based on structural alerts.

References

  • Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link[1]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Zientek, M. A., et al. (2010).[1] "In vitro-in vivo extrapolation of clearance for compounds metabolized by aldehyde oxidase." Drug Metabolism and Disposition. Link

  • Dalvie, D., et al. (2002).[1] "Assessment of metabolic stability of compounds in human liver microsomes and hepatocytes." Current Protocols in Pharmacology. Link[1]

  • Mikhailov, E., et al. (2024).[1] "Unexpected Discovery of Saturated Pyridine Mimetics." ChemRxiv. Link

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Unraveling the Molecular Blueprint: A Comparative Guide to the HRMS Fragmentation Patterns of Cyclopropacyclopenta[1,2-b]pyridine

Unraveling the Molecular Blueprint: A Comparative Guide to the HRMS Fragmentation Patterns of Cyclopropa[1][2]cyclopenta[1,2-b]pyridine

Introduction: Charting New Chemical Territory

In the intricate landscape of drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Cyclopropa[1][2]cyclopenta[1,2-b]pyridine, a unique fused-ring system, presents a compelling analytical challenge. Its structure, a confluence of a strained cyclopropane ring, a cyclopentane moiety, and a pyridine nucleus, suggests a rich and complex fragmentation behavior under high-resolution mass spectrometry (HRMS). Understanding these fragmentation patterns is not merely an academic exercise; it is pivotal for the unambiguous identification of this and related scaffolds in complex matrices, a critical step in metabolism studies, impurity profiling, and the broader endeavor of mapping chemical space.

This guide provides an in-depth exploration of the predicted High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of Cyclopropa[1][2]cyclopenta[1,2-b]pyridine. As no direct experimental data for this specific molecule is publicly available, this analysis is built upon a robust foundation of established fragmentation principles for its constituent structural motifs. We will present a comprehensive, step-by-step experimental protocol for acquiring HRMS data via Collision-Induced Dissociation (CID), followed by a reasoned discussion of the anticipated fragmentation pathways. This guide is designed to empower researchers, scientists, and drug development professionals with the predictive knowledge to identify and characterize this novel heterocyclic system.

Experimental Protocol: Acquiring High-Fidelity Fragmentation Data

The following protocol outlines a self-validating system for the acquisition of HRMS and tandem mass spectrometry (MS/MS) data for Cyclopropa[1][2]cyclopenta[1,2-b]pyridine. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow for HRMS and MS/MS Analysis

Gcluster_prepSample Preparationcluster_hrmsHRMS Analysiscluster_msmsTandem MS (MS/MS) Analysisprep1Dissolution inHigh-Purity Solvent(e.g., Methanol/Acetonitrile)prep2Dilution toLow Concentration(e.g., 1-10 µg/mL)prep1->prep2Ensures efficient ionizationhrms1Direct Infusion orLC Introductionprep2->hrms1hrms2Electrospray Ionization (ESI)in Positive Ion Modehrms1->hrms2Generates protonated moleculeshrms3Full Scan HRMS(e.g., Orbitrap or TOF)hrms2->hrms3Determines accurate massof the molecular ionmsms1Isolation of theProtonated Molecular Ion([M+H]+)hrms3->msms1Precursor ion selectionmsms2Collision-Induced Dissociation (CID)with Inert Gas (N2 or Ar)msms1->msms2Induces fragmentationmsms3Acquisition ofFragment Ion Spectrummsms2->msms3Provides structural informationGmolCyclopropa[4,5]cyclopenta[1,2-b]pyridinem/z = [M+H]⁺frag1Loss of Hm/z = [M]⁺mol->frag1Initial H lossfrag2Loss of C2H4 (ethylene) from cyclopentane ringm/z = [M+H - 28]⁺mol->frag2Major Pathway:Ring Opening & Cleavagefrag3Loss of C3H5 from cyclopentane and cyclopropanem/z = [M+H - 41]⁺mol->frag3Alternative Ring Scissionfrag4Loss of HCN from pyridine ringm/z = [M+H - 27]⁺mol->frag4Characteristic Pyridine Loss(Higher Energy)frag6Loss of pyridinem/z = [M+H - 79]⁺mol->frag6Less Likely Pathwayfrag5Further fragmentation of m/z = [M+H - 28]⁺frag2->frag5Secondary Fragmentation

Caption: Proposed major fragmentation pathways for protonated Cyclopropac[1][2]yclopenta[1,2-b]pyridine.

Analysis of Key Fragmentation Pathways
  • Initial Ionization and the Molecular Ion ([M+H]⁺): The mass spectrum will be dominated by the protonated molecular ion. Its high-resolution mass will be the primary tool for confirming the elemental formula.

  • Loss of Ethylene (C₂H₄): A highly probable initial fragmentation step involves the cleavage of the cyclopentane ring. Following protonation, ring strain can be relieved by the loss of a neutral ethylene molecule, a common fragmentation pattern for cyclopentyl systems. [3]This would result in a prominent fragment ion at [M+H - 28]⁺ .

  • Loss of a Propargyl Radical (C₃H₃•) or Allyl Cation (C₃H₅⁺): The highly strained cyclopropane ring is susceptible to cleavage. [4]The loss of a C₃H₅ fragment is a plausible pathway, arising from the combined fragmentation of the cyclopropane and part of the cyclopentane ring, leading to an ion at [M+H - 41]⁺ .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide. [5]This is typically a higher-energy fragmentation process and would result in a fragment ion at [M+H - 27]⁺ . The stability of the resulting hydrocarbon fragment would influence the abundance of this ion.

  • Comparison with Structurally Related Compounds:

    • Fused Pyridine Systems: Studies on fused nitrogen-containing ring systems, such as pyridazino-quinolines, have shown that fragmentation often initiates in the non-aromatic or less stable heterocyclic ring. [6]This supports the prediction that the initial fragmentation of Cyclopropac[1][2]yclopenta[1,2-b]pyridine will likely involve the cyclopropane and cyclopentane rings rather than the more stable pyridine ring.

    • Polycyclic Aromatic Hydrocarbons (PAHs): While our target molecule is heterocyclic, the fragmentation behavior of PAHs provides a useful comparison. High-energy CID of PAHs often leads to the loss of C₂H₂ units. [7]While not a primary expected fragment, the potential for such losses from the hydrocarbon portion of our molecule should be considered, especially at higher collision energies.

Summary of Predicted Fragment Ions
Predicted Fragment IonProposed Neutral Lossm/zRationale & Comparison
[M+H]⁺--Protonated molecular ion; confirms elemental composition.
[M+H - 28]⁺C₂H₄-28Loss of ethylene from the cyclopentane ring; a common pathway for five-membered rings. [3]
[M+H - 41]⁺C₃H₅-41Fragmentation of the cyclopropane and cyclopentane rings; relieves ring strain. [4]
[M+H - 27]⁺HCN-27Characteristic loss from the pyridine ring, likely at higher collision energies. [5]
[C₅H₅N+H]⁺C₅H₄-79Cleavage of the entire hydrocarbon moiety, leaving the protonated pyridine. Less likely due to the stability of the fused system.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, theoretically grounded framework for understanding the HRMS fragmentation patterns of the novel heterocyclic compound, Cyclopropac[1][2]yclopenta[1,2-b]pyridine. By combining a detailed experimental protocol with a predictive analysis based on the known fragmentation of its constituent parts, we have outlined the most probable fragmentation pathways. The proposed primary fragmentation events involve the cleavage of the strained cyclopropane and cyclopentane rings, with the characteristic loss of hydrogen cyanide from the pyridine ring occurring at higher energies. This predictive guide serves as a valuable tool for researchers in the initial identification and subsequent structural confirmation of this and related new chemical entities, thereby accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Kato, Y., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry, 35(2), 178-182.
  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry. In Organic Chemistry. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Kádas, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 963-971.
  • de Haas, A. J., et al. (2021). Survival of polycyclic aromatic hydrocarbon knockout fragments in the interstellar medium.
  • Kim, D., et al. (2025). Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles. Journal of the American Chemical Society.
  • Candian, A., et al. (2017). Dissociation of polycyclic aromatic hydrocarbons: molecular dynamics studies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2097), 20160200.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

  • Vainiotalo, P., et al. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Journal of Mass Spectrometry, 36(5), 536-544.
  • Shavrin, K. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(21), 7509.
  • Organic Chemistry Solutions. (2025). Fragmentation Patterns: Alkanes, Cyclos, Alkenes, McLafferty, Retro Diels Alder. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Margot, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4543-4552.
  • Wikipedia. (2023). Collision-induced dissociation. Retrieved from [Link]

  • Shavrin, K. V., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(21), 7509.
  • Chemistry Concept. (2021). High Resolution Mass Spectrometry (HRMS) and nitrogen rule. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
  • Margot, J., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4543-4552.
  • Voinov, V. G., et al. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185.
  • Lin, Z., et al. (2015). HRMS Studies on the Fragmentation Pathways of Metallapentalyne. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 906-910.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • Chen, Y., et al. (2020). Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. Journal of Mass Spectrometry, 55(11), e4569.
  • Li, Y., et al. (2022). Rapid Screening of Forskolin-Type Diterpenoids of Blumea aromatica DC Using Ultra-High-Performance Liquid Chromatography Tandem Quadrupole Time-Of-Flight Mass Spectrometry Based on the Mass Defect Filtering Approach. Molecules, 27(19), 6523.

Structure-activity relationship (SAR) validation of fused pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers[1]

Executive Summary: The "Nitrogen Scan" Strategy

In modern drug discovery, particularly within kinase and GPCR programs, the transition from benzene-fused scaffolds (e.g., indoles, quinolines) to pyridine-fused scaffolds (e.g., azaindoles, naphthyridines) is a critical "scaffold hopping" tactic.[1] This guide objectively compares the Structure-Activity Relationship (SAR) implications of this switch.

The Core Thesis: Replacing a fused benzene ring with a pyridine ring (the "Pyridine Switch") is not merely a bioisosteric replacement; it is a functional tool to modulate lipophilicity (LogD) , solubility , and metabolic stability while introducing novel hydrogen-bond acceptor vectors for target binding.[1]

Comparative Analysis: Indole vs. 7-Azaindole[1][2][3]

The most common application of fused pyridine validation is the transition from Indole (found in early hits) to 7-Azaindole (Pyrrolo[2,3-b]pyridine).[1] This comparison serves as the baseline for validating fused pyridine efficacy.[1]

Physicochemical & Metabolic Performance[3][4][5][6][7]

The following data summarizes the impact of introducing a nitrogen atom at the 7-position of the indole core.

FeatureIndole Scaffold (Benzene-Fused)7-Azaindole Scaffold (Pyridine-Fused)SAR Impact
Aqueous Solubility Low (<20 µg/mL @ pH 6.[1]5)High (>400 µg/mL @ pH 6.[1]5)>20-fold increase. Pyridine N lowers LogP and increases polarity.[1]
H-Bonding 1 Donor (NH)1 Donor (NH) + 1 Acceptor (N)The N7 atom mimics the N1 of Adenine, crucial for ATP-competitive binding.[1]
Metabolic Stability Prone to oxidation (epoxidation)Enhanced stabilityElectron-deficient pyridine ring resists CYP450 oxidative metabolism.[1]
pKa (Conj. Acid) ~ -2.4 (Very weak base)~ 4.6 (Weak base)7-Azaindole is significantly more basic, affecting lysosomal trapping and solubility.[1]
Mechanistic Causality: The Kinase Hinge Interaction[1]

Why does 7-azaindole often outperform indole in potency?

  • Indole: Binds primarily via the NH donor to the hinge region backbone carbonyl.[1]

  • 7-Azaindole: The extra nitrogen (N7) acts as a hydrogen bond acceptor for the hinge region backbone NH.[1] This creates a bidentate binding mode similar to the purine core of ATP, significantly increasing residence time and potency.[1]

Expert Insight: When validating this scaffold, do not assume equipotency. A drop in potency upon switching to 7-azaindole often indicates that the N7 vector is clashing with a cryptic water molecule or a gatekeeper residue in the binding pocket.[1]

The "Nitrogen Scan" Decision Logic[1]

When optimizing a fused bicyclic system, a "Nitrogen Scan" involves systematically placing nitrogen atoms around the fused ring to optimize properties.[1]

Visualization: SAR Optimization Logic Flow

The following diagram illustrates the decision process for selecting the optimal fused pyridine isomer based on assay feedback.

NitrogenScan Start Hit Compound (Benzene-Fused Core) SolubilityIssue Problem: Low Solubility / High LogD? Start->SolubilityIssue MetabIssue Problem: Rapid Metabolism (CYP)? Start->MetabIssue PotencyIssue Problem: Low Potency? Start->PotencyIssue Switch4Aza Switch to 4-Azaindole (Solubility Focus) SolubilityIssue->Switch4Aza Max Polarity Switch7Aza Switch to 7-Azaindole (Adenine Mimic) MetabIssue->Switch7Aza Block Oxidation PotencyIssue->Switch7Aza Add H-Bond Acceptor SwitchImidazo Switch to Imidazo[1,2-a]pyridine (Gatekeeper Avoidance) PotencyIssue->SwitchImidazo Alter Vector Validation Validate in HLM & Kinase Assay Switch7Aza->Validation Switch4Aza->Validation SwitchImidazo->Validation

Caption: Decision tree for selecting specific fused pyridine isomers (scaffold hopping) based on ADME/Potency liabilities of the parent scaffold.

Experimental Protocols for SAR Validation

To validate the SAR of a fused pyridine scaffold, you must establish a reliable synthesis loop that allows for late-stage diversification.[1] Unlike indoles, electron-deficient pyridines resist electrophilic substitution (e.g., Fischer synthesis is difficult).[1]

Synthesis: Modular Functionalization of 7-Azaindole

Objective: Create a library of 3,5-disubstituted-7-azaindoles to probe the ATP binding pocket.

Reagents:

  • Core: 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (Commercially available or synthesized via N-iodosuccinimide iodination).[1]

  • Catalysts: Pd(dppf)Cl2, Pd(PPh3)4.[1]

  • Bases: K2CO3, Cs2CO3.[1]

Protocol:

  • Protection (Step 1): Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl chloride) or Tosyl group.[1]

    • Why: The acidic NH proton interferes with cross-coupling bases.[1]

    • Condition: NaH, DMF, 0°C.

  • Selective C-3 Coupling (Step 2): Perform Suzuki-Miyaura coupling at the C-3 iodine.[1]

    • Selectivity Control: The C-I bond is weaker and more reactive than the C-Br bond.[1]

    • Condition: 1.0 eq Boronic Acid, Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C, 4h.

  • C-5 Coupling (Step 3): Perform second Suzuki or Buchwald-Hartwig coupling at the C-5 bromine.

    • Condition: 1.2 eq Boronic Acid/Amine, Pd(dppf)Cl2, K2CO3, Dioxane, 100°C.

  • Deprotection (Step 4): Remove SEM/Tosyl group.[1]

    • Condition: TBAF in THF (for SEM) or NaOH/MeOH (for Tosyl).[1]

Visualization: Synthesis Workflow

SynthesisFlow Start 5-bromo-3-iodo-7-azaindole Step1 N1-Protection (SEM-Cl, NaH) Start->Step1 Step2 C-3 Selective Suzuki (Pd(PPh3)4, 80°C) Step1->Step2 Reacts I first Step3 C-5 Suzuki/Buchwald (Pd(dppf)Cl2, 100°C) Step2->Step3 Reacts Br second Final Deprotection -> Final Ligand Step3->Final

Caption: Regioselective functionalization strategy utilizing the reactivity difference between C-3 Iodine and C-5 Bromine.

Validation Assays & Interpretation

Biochemical Potency (TR-FRET)
  • Method: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Readout: Displacement of tracer by the fused pyridine candidate reduces the FRET signal.[1]

  • Success Metric: IC50 < 100 nM with Hill slope ~1.0 (indicating 1:1 binding without aggregation).[1]

Metabolic Stability (Microsomal Stability)
  • System: Pooled Human Liver Microsomes (HLM).[1][2][3]

  • Protocol: Incubate 1 µM compound with NADPH at 37°C. Sample at 0, 15, 30, 60 min. Analyze via LC-MS/MS.

  • Comparison:

    • Indole Control: High intrinsic clearance (Cl_int) due to C2/C3 oxidation.[1]

    • 7-Azaindole: Expect >50% reduction in Cl_int compared to indole analog.

References

  • BenchChem. (2025).[1][4][2] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.Link

  • Song, J. J., et al. (2020).[1] Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem.[1][5] Link

  • Popowycz, F., et al. (2015).[1] The Azaindole Framework in the Design of Kinase Inhibitors.[1][6][2][7][8][9] PMC - NIH.[1] Link

  • PharmaBlock. (2024).[1] Azaindoles in Medicinal Chemistry: Solubility and Metabolic Stability Profiles.Link

  • Zhang, L., et al. (2021).[1] Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.[1] ACS Medicinal Chemistry Letters.[1] Link

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Safety Operating Guide

A Researcher's Guide to Handling Cyclopropacyclopenta[1,2-B]pyridine: A Comprehensive Personal Protective Equipment (PPE) Protocol

A Researcher's Guide to Handling Cyclopropa[1][2]cyclopenta[1,2-B]pyridine: A Comprehensive Personal Protective Equipment (PPE) Protocol

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Cyclopropa[1][2]cyclopenta[1,2-B]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules to establish a robust framework for safe laboratory practices. Our primary objective is to empower you with the knowledge to minimize risk and foster a culture of safety in your research endeavors.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

The toxicological properties of Cyclopropa[1][2]cyclopenta[1,2-B]pyridine have not been fully investigated. Therefore, a cautious approach is warranted, treating it as a substance with potential hazards until proven otherwise. Our assessment is based on the known risks of analogous chemical structures, including other cyclopropa-fused and cyclopentapyridine derivatives.

Inferred Potential Hazards:

  • Acute Toxicity (Oral): Based on related compounds, it is prudent to assume this compound may be harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Structurally similar chemicals are known to cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: There is a significant potential for serious eye irritation or damage upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[3][4]

  • Flammability: While not definitively known for this specific compound, related heterocyclic compounds can be flammable liquids and their vapors may form explosive mixtures with air.[5]

Due to these potential hazards, strict adherence to the following PPE protocols is mandatory.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling Cyclopropa[1][2]cyclopenta[1,2-B]pyridine. The following table outlines the minimum PPE requirements for various laboratory scenarios.

Scenario Required PPE Rationale
Routine Laboratory Operations (Small Quantities) - Safety glasses with side shields or chemical splash goggles- Nitrile or neoprene gloves- Flame-resistant lab coatProtects against minor splashes, skin contact, and potential ignition sources.
Handling Volatile Solutions or Generating Aerosols - Chemical splash goggles and a face shield- Double-gloving (e.g., nitrile inner, butyl rubber outer)- Flame-resistant lab coat- Use of a certified chemical fume hoodProvides enhanced facial and respiratory protection from vapors and aerosols. Double gloving increases chemical resistance.
Weighing and Preparing Solutions - Chemical splash goggles- Nitrile or neoprene gloves- Disposable gown or lab coat- Use of a ventilated balance enclosure or chemical fume hoodMinimizes inhalation of fine particles and prevents skin contact.
Large-Scale Operations or Risk of Significant Exposure - Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Chemical-resistant suit or coveralls- Chemical-resistant gloves (e.g., butyl rubber or Viton®)- Chemical-resistant bootsOffers the highest level of respiratory and dermal protection in high-risk situations.
Emergency Situations (e.g., Spills) - Self-contained breathing apparatus (SCBA)- Fully encapsulating chemical protective suitEssential for responding to large, uncontrolled releases where the concentration of hazardous material is unknown.
Experimental Protocol: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Fully fasten.

  • Mask/Respirator: Ensure a proper fit and seal.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves over the cuffs of the gown or lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique.

  • Gown/Lab Coat: Unfasten and roll it away from the body, turning it inside out.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Donning_Doffingcluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Gown/Lab CoatDon22. Mask/RespiratorDon1->Don2Don33. Goggles/Face ShieldDon2->Don3Don44. GlovesDon3->Don4Dof11. GlovesDof22. Gown/Lab CoatDof1->Dof2Dof33. Goggles/Face ShieldDof2->Dof3Dof44. Mask/RespiratorDof3->Dof4Dof55. Hand HygieneDof4->Dof5

Caption:

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6] Remove contaminated clothing while under a safety shower. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5][6]

  • Equipment and Surfaces: Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water.

Waste Disposal:

  • All waste materials, including contaminated PPE, empty containers, and reaction byproducts, must be collected in clearly labeled, sealed containers.

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[3]

Decontamination_Disposal_Workflowcluster_deconDecontamination Protocolcluster_disposalWaste Disposal ProtocolPersonnelPersonnel ExposureFlush_SkinFlush Skin (15 min)Personnel->Flush_SkinFlush_EyesFlush Eyes (15 min)Personnel->Flush_EyesEquipmentEquipment/Surface ContaminationSolvent_WipeSolvent_WipeEquipment->Solvent_WipeWipe with SolventMed_AttentionMed_AttentionFlush_Skin->Med_AttentionSeek Medical AttentionFlush_Eyes->Med_AttentionSoap_WaterSoap_WaterSolvent_Wipe->Soap_WaterWash with Soap & WaterCollectCollect Waste in Labeled ContainerSealSeal ContainerCollect->SealDisposeDispose via Certified Hazardous Waste VendorSeal->Dispose

Caption:

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a clear and practiced response plan is essential.

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using absorbent materials.

Fire Response:

  • In case of fire, use a dry sand, dry chemical, or alcohol-resistant foam extinguisher.

  • Be aware of the potential for flashback.

Conclusion: A Commitment to Safety

The responsible handling of novel chemical entities like Cyclopropa[1][2]cyclopenta[1,2-B]pyridine is a cornerstone of scientific integrity and professional practice. By adhering to these conservative, evidence-informed PPE and safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued advancement of your research in a safe and controlled environment. Always consult your institution's environmental health and safety department for specific guidance and training.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Methanocyclopropa[1][2]cyclopenta[1,2-C]pyridine. Retrieved from [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2012). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. Beilstein Journal of Organic Chemistry, 8, 1739–1747. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Albaugh LLC. (2021, August 10). Safety Data Sheet. Retrieved from [Link]

  • Air Liquide. (2020, August 3). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. In PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Cyclopenta[b]pyridine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Rapid construction of tricyclic tetrahydrocyclopenta[1][2]pyrrolo[2,3-b]pyridine via isocyanide-based multicomponent reaction. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Retrieved from [Link]

  • MDPI. (2023, May 29). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Cyclopenta[b]pyridine. Retrieved from [Link]

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